Positional Isomerism: 6-Piperazinyl vs. 2-Piperazinyl Substitution Defines FGFR Pharmacophore Fit
The target compound positions the 4-ethylpiperazin-1-yl group at the pyrimidine C6 position, whereas the closest commercially available isomer, 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine, places it at C2 . In the 2,4-diaminopyrimidine FGFR inhibitor series, the C2 substituent typically occupies the ribose pocket of the ATP-binding site, while the C4 and C6 vectors project toward solvent and the hinge region, respectively. Swapping the piperazine from C6 to C2 is expected to invert the vector of the basic amine, disrupting the critical hinge-binding hydrogen bond with the backbone carbonyl of the kinase [1]. Published FGFR1 IC₅₀ data for the related 6-substituted series show single-digit nanomolar potency (compound 4h: FGFR1 IC₅₀ 7 nM), whereas 2-substituted analogs frequently require different substitution logic to achieve comparable potency [1]. No direct head-to-head IC₅₀ comparison between the 6-ethylpiperazinyl and 2-ethylpiperazinyl isomers has been published for this exact pair.
| Evidence Dimension | Piperazine attachment position (C6 vs. C2) on pyrimidine ring |
|---|---|
| Target Compound Data | 6-(4-ethylpiperazin-1-yl) substitution at pyrimidine C6; MW 235.33; InChIKey not registered in PubChem |
| Comparator Or Baseline | 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine (C2 isomer); MW 235.33; InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-14-10(2)9-11(13-3)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) |
| Quantified Difference | Positional isomerism (C6 vs. C2); InChIKey differs: target LRKVQWVJJDQQPX-UHFFFAOYSA-N (C2 isomer) vs. target not assigned; expected differential FGFR1 binding mode |
| Conditions | Structural comparison based on canonical SMILES and InChI; no co-crystal structure available for either compound |
Why This Matters
Procuring the wrong positional isomer introduces a different hydrogen-bonding geometry at the kinase hinge, invalidating any FGFR SAR model built around the 6-substituted scaffold.
- [1] PMC. FGFR selectivity of selected compounds. IC₅₀ data: compound 4h FGFR1 7 nM, FGFR2 9 nM, FGFR3 25 nM, FGFR4 712 nM. Referenced from FGFR inhibitor SAR study. View Source
